Product packaging for Pyridoxamine phosphate(Cat. No.:CAS No. 16774-56-4)

Pyridoxamine phosphate

Cat. No.: B096272
CAS No.: 16774-56-4
M. Wt: 248.17 g/mol
InChI Key: ZMJGSOSNSPKHNH-UHFFFAOYSA-N
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Description

Pyridoxamine-5'-Phosphate (PMP) is a primary, naturally occurring phosphorylated vitamer of Vitamin B6, playing a critical role in cellular metabolism as a coenzyme. Its primary research value lies in its function in transamination reactions. During enzymatic transamination, the active coenzyme form, Pyridoxal 5'-Phosphate (PLP), is transiently converted into Pyridoxamine Phosphate . This PMP form then acts as a carrier of amino groups between amino acids and keto acids, making it an essential compound for studies in amino acid biosynthesis and degradation pathways . This compound is investigated in various research areas, including enzymology, metabolic disorder research, and the study of amino acid racemization . In the research setting, it is crucial for investigating the mechanisms of B6-dependent enzymes such as aminotransferases. In biological systems, pyridoxamine is absorbed from the diet and phosphorylated in tissues to form PMP, which can then be oxidized to the coenzyme PLP by the enzyme pyridoxine phosphate oxidase . This places PMP at a central node in the vitamin B6 salvage pathway, making it a key compound for probing cellular B6 homeostasis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N2O5P B096272 Pyridoxamine phosphate CAS No. 16774-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJGSOSNSPKHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

951-83-7 (hydrochloride)
Record name Pyridoxamine phosphate [JAN]
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DSSTOX Substance ID

DTXSID3046825
Record name Pyridoxamine phosphate
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Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pyridoxamine 5'-phosphate
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CAS No.

529-96-4
Record name Pyridoxamine 5′-phosphate
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Record name Pyridoxamine phosphate [JAN]
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Record name Pyridoxamine-5'-Phosphate
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Record name PYRIDOXAMINE PHOSPHATE ANHYDROUS
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Molecular and Cellular Mechanisms of Pyridoxamine Phosphate Action

Enzymatic Roles and Coenzyme Functionality of Pyridoxamine (B1203002) Phosphate (B84403)

Pyridoxamine phosphate, along with pyridoxal (B1214274) phosphate (PLP), are the active coenzyme forms of vitamin B6. nih.gov PMP is primarily involved in the metabolism of amino acids, participating in reactions such as transamination, decarboxylation, racemization, deamination, and desulfhydration. nih.govebi.ac.uk

Role in Transamination Reactions

Transamination reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a process essential for the synthesis and degradation of amino acids. wikipedia.orgslideshare.net This reaction is catalyzed by enzymes called aminotransferases or transaminases, which utilize PMP and PLP as coenzymes. wikipedia.orgwikipedia.org

The process occurs in two stages:

An amino acid transfers its amino group to PLP, forming PMP and an α-keto acid. wikipedia.orgyoutube.com

PMP then donates this amino group to a different α-keto acid, regenerating PLP and forming a new amino acid. wikipedia.orglibretexts.org

This reversible reaction allows for the interconversion of amino acids, playing a vital role in cellular metabolism. slideshare.net For instance, pyridoxamine-phosphate transaminase catalyzes the reaction between pyridoxamine 5'-phosphate and 2-oxoglutarate to produce pyridoxal 5'-phosphate and D-glutamate. wikipedia.org

A key mechanistic feature of PLP-dependent enzymes is the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgpharmpharm.ru When a substrate amino acid binds, it displaces the lysine, forming a new Schiff base (external aldimine) with PLP. libretexts.orgpharmpharm.ru This is followed by a tautomerization to a ketimine, which is then hydrolyzed to release an α-keto acid and PMP. wikipedia.orgdrugbank.com The cycle is completed when PMP reacts with an α-keto acid, typically α-ketoglutarate, to regenerate PLP and form glutamate (B1630785). libretexts.org

Enzyme ClassReaction TypeRole of PMPKey Mechanistic Step
Aminotransferases (Transaminases)TransaminationAmino group carrierInterconversion with PLP via Schiff base intermediates

Involvement in Decarboxylation Reactions

Examples of PLP-dependent decarboxylases include:

Aromatic-L-amino-acid decarboxylase ebi.ac.uk

Tyrosine decarboxylase ebi.ac.uk

Histidine decarboxylase ebi.ac.uk

L-aspartate decarboxylase ebi.ac.uk

Participation in Racemization Reactions

Racemization reactions, which interconvert L- and D-amino acids, are also facilitated by PLP-dependent enzymes known as racemases. patsnap.comrsc.org This process is vital for the biosynthesis of certain bacterial cell wall components and antibiotics. patsnap.comclockss.org The mechanism involves the formation of a Schiff base between PLP and the amino acid, which allows for the inversion of the stereochemistry at the α-carbon. patsnap.com

The catalytic mechanism can involve either a one-base or two-base system within the enzyme's active site to facilitate the proton transfer required for racemization. psu.edu Studies on enzymes like tyrosine phenol-lyase and amino-acid racemase from Pseudomonas striata support a single-base mechanism. rsc.orgpsu.edu

Contribution to Deamination and Desulfhydration Reactions

PMP is involved in deamination and desulfhydration reactions, which are critical for amino acid catabolism. nih.govslideshare.net Deamination, the removal of an amino group, is often accomplished through transamination, as described previously. libretexts.org

PLP-dependent enzymes like cysteine desulfurase also participate in desulfhydration reactions, removing sulfur from sulfur-containing amino acids. drugbank.com

Non-Enzymatic Mechanisms of this compound

Beyond its coenzymatic roles, pyridoxamine exhibits significant non-enzymatic activities, primarily related to its ability to counteract the formation of advanced glycation end-products (AGEs) and its antioxidant properties. nih.govnih.gov

AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is associated with various chronic diseases. nih.govplos.org Pyridoxamine can inhibit AGE formation through several mechanisms:

Scavenging of reactive carbonyl species (RCS): It reacts with and detoxifies dicarbonyl compounds like methylglyoxal, which are precursors to AGEs. nih.govmdpi.com

Metal ion chelation: Pyridoxamine can form stable complexes with metal ions such as Cu²⁺ and Fe³⁺, which catalyze the oxidative reactions that lead to AGE formation. nih.govmdpi.com

Trapping of reactive oxygen species (ROS): Pyridoxamine has been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. nih.govnih.gov Studies have demonstrated its ability to trap radicals like the methoxy (B1213986) radical (•OCH3) with high efficiency. nih.gov

This inhibitory effect on AGE formation has been observed in various studies, suggesting that pyridoxamine is a potent antiglycating agent. nih.govplos.org Its ability to act at multiple stages of the glycation process underscores its protective, non-enzymatic role in the cell. plos.org

Non-Enzymatic MechanismEffectMolecular Target
AGE InhibitionPrevents the formation of advanced glycation end-productsReactive carbonyl species, metal ions
Antioxidant ActivityScavenges reactive oxygen speciesFree radicals (e.g., •OOH, •OOCH3, •OCH3)

Advanced Glycation End-Product (AGE) Inhibition by this compound

Pyridoxamine, and by extension its phosphorylated form, is recognized as a potent inhibitor of AGE formation. nih.govplos.org AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. nih.gov Their accumulation is implicated in the pathogenesis of various diseases, including diabetic complications. mdpi.com The inhibitory action of this compound against AGEs is achieved through several key mechanisms.

Trapping of Reactive Carbonyl Compounds

A primary mechanism by which this compound inhibits AGE formation is by trapping reactive carbonyl species (RCS). nih.govnih.gov RCS, such as glyoxal (B1671930), methylglyoxal, and glycolaldehyde, are highly reactive intermediates formed during the degradation of carbohydrates and lipids. nih.govplos.org These compounds readily react with proteins to form AGEs. nih.gov Pyridoxamine, with its reactive amino group, effectively scavenges these carbonyl compounds, forming stable adducts and preventing them from modifying proteins. nih.govnih.gov For instance, pyridoxamine has been shown to react rapidly with glyoxal and glycolaldehyde, forming a Schiff base that cyclizes into a more stable bicyclic hemiaminal adduct. nih.gov This trapping of RCS is a crucial step in preventing the downstream formation of AGEs and advanced lipoxidation end-products (ALEs). nih.gov

Inhibition of Post-Amadori Reactions

The formation of AGEs proceeds through a series of reactions, including the initial formation of a Schiff base and its subsequent rearrangement to an Amadori product. plos.org Pyridoxamine has been identified as a potent inhibitor of the reactions that occur after the formation of the Amadori product, known as post-Amadori reactions. nih.govsemanticscholar.org It is believed to block the oxidative degradation of the Amadori intermediate, a critical step in the pathway to many AGEs. plos.org This post-Amadori inhibition is a key feature that distinguishes pyridoxamine from other AGE inhibitors. semanticscholar.org

Prevention of Lipid Glycation (Lipoxidation)

Beyond protein glycation, this compound also demonstrates efficacy in preventing the glycation of lipids, a process known as lipoxidation. wikipedia.orgnih.gov Lipoxidation leads to the formation of advanced lipoxidation end-products (ALEs), which, similar to AGEs, contribute to cellular damage. Pyridoxamine inhibits the formation of ALEs by reacting with dicarbonyl intermediates generated during lipid peroxidation. wikipedia.org Studies have shown that pyridoxal 5'-phosphate, a related vitamer, is also effective at inhibiting lipid glycation. nih.govlifeextension.com

Amelioration of Glyceraldehyde-Derived Toxic AGEs

Glyceraldehyde, a metabolic intermediate of glucose and fructose (B13574), can lead to the formation of particularly cytotoxic AGEs, referred to as toxic AGEs (TAGE). frontiersin.org These TAGEs have been implicated in cellular dysfunction. Pyridoxamine has been shown to ameliorate the detrimental effects of glyceraldehyde-derived TAGEs. frontiersin.org It is effective in inhibiting the formation of these specific AGEs, thereby protecting against their toxic consequences. frontiersin.org

Antioxidant Properties of this compound

In addition to its anti-glycation activities, this compound possesses intrinsic antioxidant properties. nih.govmedchemexpress.com It can scavenge reactive oxygen species (ROS), which are also involved in the formation of AGEs. nih.gov The 3'-hydroxyl group on the pyridine (B92270) ring is thought to be crucial for its ability to scavenge hydroxyl radicals. wikipedia.org Studies have demonstrated that pyridoxamine can reduce superoxide (B77818) anion and lipid peroxide levels induced by oxidative stress. hogrefe.comhogrefe.com This antioxidant capacity complements its AGE-inhibiting effects, as oxidative reactions are a key component of the glycation cascade. nih.gov

Interactive Data Table: Effects of Pyridoxamine on Oxidative Stress Markers

CompoundConcentrationEffect on Superoxide LevelEffect on Lipid Peroxide LevelReference
Pyridoxamine0.1 mMSignificant Decrease (42%)Significant Decrease hogrefe.com
Pyridoxamine1.0 mMSignificant Decrease (49%)Significant Decrease hogrefe.com
Pyridoxal Phosphate0.1 mMSignificant Decrease (53%)Significant Decrease hogrefe.com
Pyridoxal Phosphate1.0 mMSignificant Decrease (65%)Significant Decrease hogrefe.com
Pyridoxine (B80251)0.1 mMNo Significant ChangeSignificant Decrease hogrefe.com
Pyridoxine1.0 mMNo Significant ChangeSignificant Decrease hogrefe.com
Scavenging of Reactive Oxygen Species (ROS)

Pyridoxamine (PM), the non-phosphorylated precursor to PMP, demonstrates notable antioxidant capabilities through the direct scavenging of reactive oxygen species. uu.nlncats.iowikipedia.org The chemical structure of the pyridoxamine molecule, specifically its hydroxyl and aminomethyl groups, endows it with the ability to neutralize damaging free radicals. wikipedia.org Research has shown that pyridoxamine is an efficient scavenger of hydroxyl radicals (•OH), which are highly reactive and can cause significant cellular damage. wikipedia.org Furthermore, pyridoxamine can inhibit the formation of advanced lipoxidation endproducts (ALEs) by reacting with dicarbonyl intermediates generated during lipid peroxidation. wikipedia.org

Reduction of Oxidative Stress Markers

This compound contributes to the reduction of oxidative stress by mitigating the damage caused by ROS. Oxidative stress arises from an imbalance between the production of reactive species and the body's ability to detoxify them, leading to damage to lipids, proteins, and DNA. Vitamin B6 deficiency has been linked to compromised antioxidant capacity and increased oxidative stress. nih.govnih.govnih.gov

Experimental studies have shown that vitamin B6 compounds can reduce markers of oxidative damage. For instance, pyridoxamine and pyridoxine have been found to inhibit superoxide radicals and prevent lipid peroxidation in human erythrocytes treated with high glucose. nih.gov In animal models, vitamin B6 deficiency has been associated with increased levels of lipid peroxidation products like malondialdehyde (MDA) in the liver. nih.gov Conversely, supplementation with pyridoxine in type 2 diabetic patients led to a significant decrease in serum MDA levels, indicating a reduction in oxidative stress. researchgate.net Furthermore, pyridoxine has been shown to significantly lower levels of methemoglobin, lipid peroxidation, and protein carbonylation in erythrocytes subjected to an oxidizing agent in vitro. uu.nl

Table 1: Effect of Pyridoxine Supplementation on Malondialdehyde (MDA) Levels in Type 2 Diabetes Mellitus Patients

Treatment Group Pre-treatment MDA (μmole/L) Post-treatment MDA (μmole/L) Percentage Reduction
Metformin + Pyridoxine 3.85 1.66 56.88%

Data derived from a study on the impact of pyridoxine supplementation on oxidative stress in newly diagnosed T2DM patients. researchgate.net

Interference with Inflammatory Pathways

Modulation of Cytokine Production

The active forms of vitamin B6, particularly PLP, play a significant role in modulating inflammatory responses by influencing cytokine production. consensus.app PLP has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), Interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). consensus.apppreprints.orgmdpi.com This suppression is achieved by inhibiting key signaling pathways like NF-κB and JNK. consensus.app

In studies using lipopolysaccharide (LPS)-stimulated monocytes, high-dose vitamin B6 demonstrated a broad mediation of inflammatory cytokines and chemokines. mdpi.com Specifically, it significantly downregulated the expression of IL-6, IL-1β, TNF-α, and IL-18. mdpi.com However, research has indicated a functional difference between the B6 vitamers in this regard. One study found that while PLP effectively suppressed the expression of cytokine genes in macrophages, pyridoxamine (PM) and pyridoxine (PN) had minimal effect on IL-1β production. nih.govresearchgate.net This suggests that the conversion of PMP to PLP is a critical step for this specific anti-inflammatory mechanism.

Table 2: Selected Cytokine Modulation by Vitamin B6 in LPS-Stimulated Monocytes

Cytokine Change in Expression with Vitamin B6 Fold Change
IL-18 Downregulated 3.0
IL-5 Downregulated 3.6
IL-10 Downregulated 5.3
CSF2 (GMSF-2) Downregulated 6.8

Data represents the fold change in gene expression in the presence of Vitamin B6 compared to LPS stimulation alone. mdpi.com

Inhibition of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. nih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. frontiersin.org Research has identified PLP as an inhibitor of the NLRP3 inflammasome. consensus.appnih.gov

Studies have demonstrated that PLP can abolish NLRP3-dependent caspase-1 processing and the subsequent secretion of mature IL-1β and IL-18 in macrophages. nih.govresearchgate.net The mechanism involves inhibiting signal pathways that lead to inflammasome priming and activation. consensus.app Interestingly, similar to cytokine modulation, a distinction exists between the actions of different vitamin B6 vitamers. The same studies that highlighted PLP's inhibitory effect noted that pyridoxamine (PM) and pyridoxine (PN) had little to no effect on NLRP3 inflammasome activation. nih.govresearchgate.net This finding underscores the importance of PLP, and by extension the conversion of PMP to PLP, in this specific anti-inflammatory pathway.

Impact on Sphingosine-1-Phosphate Metabolism

This compound is critically involved in the metabolism of sphingosine-1-phosphate (S1P), a bioactive signaling lipid that regulates numerous cellular processes, including inflammation, lymphocyte trafficking, and endothelial barrier function. preprints.orgbioscientifica.com The key connection is through the enzyme sphingosine-1-phosphate lyase (SPL), which catalyzes the irreversible degradation of S1P. nih.govmdpi.com

SPL is a PLP-dependent enzyme. nih.govbioscientifica.commdpi.comnih.gov Therefore, the function of SPL is contingent on the availability of PLP. PMP serves as a substrate for the enzyme pyridox(am)ine-5'-phosphate oxidase (PNPO), which synthesizes PLP. bevital.nonih.gov Consequently, PMP is essential for maintaining the pool of PLP required for SPL to function. By controlling the degradation of S1P, SPL regulates the cellular and circulating levels of this signaling molecule. In conditions of SPL insufficiency, such as in the rare genetic disorder SPLIS, S1P and other sphingolipid intermediates accumulate, leading to severe multi-systemic disease. bioscientifica.comnih.gov Thus, PMP indirectly impacts the S1P signaling pathway by providing the necessary precursor for the cofactor of the S1P-degrading enzyme. preprints.org

Role in the Kynurenine (B1673888) Pathway and Anti-inflammatory Metabolites

The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan, producing a range of bioactive metabolites that can have both pro- and anti-inflammatory effects. bevital.nomdpi.com The activity of this pathway is highly dependent on vitamin B6.

Several key enzymes within the kynurenine pathway require PLP as a cofactor. bevital.nomdpi.combevital.no These include kynureninase (KYNU) and kynurenine aminotransferase (KAT). bevital.nomdpi.comnih.gov

Kynureninase (KYNU) catalyzes the conversion of kynurenine to anthranilic acid and 3-hydroxykynurenine to 3-hydroxyanthranilic acid. bevital.nomdpi.com

Kynurenine aminotransferase (KAT) converts kynurenine into kynurenic acid, a metabolite known for its neuroprotective properties. mdpi.comnih.gov

Because these enzymes are PLP-dependent, the availability of PMP (as a precursor to PLP) is crucial for the proper functioning of the kynurenine pathway. mdpi.com A deficiency in vitamin B6 can impair the activity of these enzymes, leading to an imbalance in kynurenine metabolites. nih.gov For example, reduced KYNU activity can cause a buildup of upstream metabolites. The ratio of kynurenine pathway metabolites, such as 3-hydroxykynurenine to xanthurenic acid (HK:XA), is considered a potential marker for functional vitamin B6 status, reflecting the intracellular availability of PLP. nih.gov Through its role in generating PLP, this compound is integral to the synthesis of immunomodulatory metabolites within this pathway. bevital.no

Interactions of this compound with Other Biological Molecules

Pyridoxamine 5'-phosphate (PMP) is a vital intermediate in a range of metabolic processes, functioning primarily as the aminated form of vitamin B6. Its interactions are central to amino acid metabolism and extend to other cellular activities. These interactions can be broadly categorized into enzyme-catalyzed reactions, associations with specific binding proteins, non-enzymatic chemical reactions, and modulation of receptor activity.

Enzyme-Substrate Interactions and Schiff Base Formation

The catalytic cycle begins with the active form of the coenzyme, PLP, which is covalently bound to the ε-amino group of a lysine residue in the enzyme's active site, forming an internal aldimine or Schiff base. wikipedia.orgdrugbank.com When an amino acid substrate enters the active site, it displaces the lysine to form a new external aldimine with PLP through a process called transaldimination. wikipedia.orglibretexts.org

Following the formation of the external aldimine, a series of electron rearrangements occurs. The α-proton of the amino acid is abstracted, leading to the formation of a quinonoid intermediate, which is stabilized by the electron-sink properties of the pyridinium (B92312) ring. drugbank.comlibretexts.orglibretexts.org This intermediate is then reprotonated at the C4' carbon of the cofactor, yielding a ketimine. mdpi.comwikipedia.org The ketimine is subsequently hydrolyzed, releasing an α-keto acid and leaving the amino group attached to the coenzyme, which is now in the form of pyridoxamine 5'-phosphate (PMP). mdpi.comwikipedia.org

In the second half-reaction, the PMP-bound enzyme binds an α-keto acid acceptor. The process is essentially reversed: a ketimine is formed, followed by a proton transfer to create an external aldimine. mdpi.com Finally, the newly formed amino acid is released, and the coenzyme reverts to its PLP form, completing the catalytic cycle. mdpi.com This mechanism is fundamental for numerous aminotransferases that are critical for the synthesis and degradation of amino acids. mdpi.comdrugbank.com

Table 1: Examples of Enzymes Utilizing the PLP/PMP-Dependent Transamination Mechanism

Enzyme Function Organism/Location
Aspartate Aminotransferase Interconverts aspartate and α-ketoglutarate with oxaloacetate and glutamate. drugbank.com Cytoplasmic, Humans
Alanine (B10760859) Aminotransferase Catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate. Various
4-aminobutyrate aminotransferase (GabT) Catalyzes the transfer of the amino group from gamma-aminobutyrate (B1235393) (GABA) to α-ketoglutarate. drugbank.com Escherichia coli
Aromatic Amino Acid Aminotransferase (AroAT) Catalyzes the reversible transamination of aromatic amino acids like phenylalanine, tyrosine, and tryptophan to their corresponding α-keto acids. mdpi.com Various
Kynurenine--oxoglutarate transaminase 1 Involved in the kynurenine pathway of tryptophan metabolism. mdpi.comdrugbank.com Humans

Protein-Protein Interactions Involving this compound-Binding Proteins

Beyond its role as a transient coenzyme form, the homeostasis of the vitamin B6 pool, including PMP, is managed by a highly conserved family of proteins known as Pyridoxal Phosphate-Binding Proteins (PLPBP). mdpi.comasm.org These proteins are found across all kingdoms of life and are exemplified by proteins such as YggS in E. coli, PLPHP in humans, and PipY in cyanobacteria. mdpi.comnih.gov

Despite binding PLP with high affinity, these proteins have no known enzymatic activity. mdpi.comoup.com Structurally, they adopt a fold similar to type III PLP-dependent enzymes, such as a TIM-barrel structure. mdpi.comasm.org A key feature of PLPBP structures is that the bound PLP cofactor is solvent-exposed and accessible. mdpi.com This positioning has led to the hypothesis that PLPBPs function as carriers or buffers, managing the availability of PLP for newly synthesized apo-enzymes. mdpi.com

Disruption of PLPBP function leads to significant disturbances in vitamin B6 homeostasis, including the accumulation of pyridoxine 5'-phosphate (PNP), and perturbations in amino acid metabolism. asm.orgnih.gov Studies in E. coli suggest that the loss of PLPBP perturbs PMP homeostasis specifically, which may indirectly lead to the accumulation of other vitamin B6 vitamers. asm.orgnih.gov In Arabidopsis, PLPBP homologs exist as monomers and are crucial for the dynamic management of the PLP pool, impacting processes like auxin and ethylene (B1197577) metabolism. oup.com The interaction between PLK (the kinase that produces PLP) and apo-PLP-dependent enzymes may also involve a direct transfer mechanism, which PLPBPs could help facilitate. nih.gov

Enzyme-Independent Chemical Interactions (e.g., with Cysteine)

Pyridoxal 5'-phosphate can participate in chemical reactions without the involvement of an enzyme. A notable example is its interaction with the amino acid cysteine. chemrxiv.org Under physiological conditions, PLP reacts with cysteine to form a thiazolidine (B150603) product. chemrxiv.orgnih.gov This reaction is notable because it proceeds in the absence of both enzymes and multivalent metal ions, which were previously thought to be required for such catalytic activity. chemrxiv.org

The formation of the thiazolidine intermediate is dependent on factors such as pH and ionic strength. chemrxiv.orgnih.gov Over time (typically more than 24 hours), this thiazolidine product slowly decomposes to regenerate the active PLP and produce hydrogen sulfide (B99878) (H₂S). chemrxiv.orgnih.gov This suggests that PLP can act as a catalyst in the breakdown of cysteine, proceeding through the formation and subsequent slow hydrolysis of thiazolidine ring intermediates. chemrxiv.orgnih.gov This non-enzymatic reactivity highlights the inherent chemical versatility of the vitamin B6 cofactors.

Interactions with Purinergic Receptors

Pyridoxal 5'-phosphate has been identified as an antagonist of a class of cell surface receptors known as purinergic P2X receptors. researchgate.net These receptors are ligand-gated ion channels that open in response to extracellular adenosine (B11128) triphosphate (ATP) and are involved in processes like fast excitatory neurotransmission, inflammation, and neuropathic pain. researchgate.net

Research has shown that PLP can inhibit various P2X receptor subtypes, including P2X₂, P2X₄, and P2X₇, which are stably expressed in HEK293 cells. researchgate.net Furthermore, derivatives of PLP, such as pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), are potent and widely used antagonists of P2 receptors. nih.govfrontiersin.org Studies on rabbit urinary bladder demonstrated that PPADS selectively antagonizes P2X-purinoceptor-mediated responses by directly interacting with the receptor, without significantly affecting muscarinic cholinoceptors. nih.gov This inhibitory action on purinergic signaling suggests a pharmacological role for PLP and related compounds in modulating cellular responses to ATP, which is particularly relevant in pathological conditions like ischemia-reperfusion injuries and chronic pain. researchgate.netcaldic.com

Table 2: Interaction of Pyridoxal Phosphate and Derivatives with Purinergic Receptors

Compound Receptor Target Effect Context/Finding
Pyridoxal-5'-phosphate (PLP) P2X₂, P2X₄, P2X₇ Antagonist / Inhibitor Blocks ATP-gated ion channels; characterized in HEK293 cells. researchgate.net
Pyridoxal-5'-phosphate (PLP) P2X₇ Antagonist Suggested to contribute to blocking viral penetration into hepatocytes. frontiersin.org
PPADS P2X Receptors Antagonist Selectively antagonizes P2X-purinoceptor-mediated contractions in rabbit urinary bladder via direct interaction. nih.gov
PPADS P2Y Receptors Antagonist Considered a P2Y receptor antagonist in some contexts. caldic.com

Pyridoxamine Phosphate in Disease Pathogenesis and Therapeutic Interventions: Research Focus

Diabetic Complications and Pyridoxamine (B1203002) Phosphate (B84403)

Pyridoxamine, a form of vitamin B6, is metabolized in the body to pyridoxamine 5'-phosphate and pyridoxal (B1214274) 5'-phosphate (PLP). oup.com Its therapeutic potential in the context of diabetic complications has been a subject of significant research. The mechanisms of action are thought to be, at least in part, attributable to its phosphorylated metabolites. oup.com

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. Research has explored the role of pyridoxamine and its derivatives in mitigating the progression of this condition. Studies in animal models of diabetes have shown that treatment with pyridoxamine or its metabolite PLP can significantly inhibit key pathological changes associated with diabetic nephropathy. nih.govoup.com

A hallmark of diabetic nephropathy is the presence of albumin in the urine, or albuminuria. Research in streptozotocin (B1681764) (STZ)-induced diabetic rats has demonstrated that treatment with both pyridoxamine (PM) and pyridoxal 5'-phosphate (PLP) can significantly inhibit the development of albuminuria. oup.com While both compounds showed efficacy, the PLP-treated group tended to have lower urinary albumin levels compared to the PM-treated group. oup.com Another study in mice fed a high-fat and high-fructose diet also found that pyridoxamine administration reduced the diet-induced increase in urine albumin. nih.gov

Treatment GroupUrinary Albumin Excretion (mg/day) - Mean ± SE
Normal0.12 ± 0.02
Diabetic2.53 ± 0.61
Diabetic + Pyridoxamine (PM)0.91 ± 0.15
Diabetic + Pyridoxal 5'-phosphate (PLP)0.62 ± 0.12
Data from a study on STZ-induced diabetic rats over 16 weeks. *P < 0.01 vs. Diabetic group. (Source: Adapted from Nephrology Dialysis Transplantation, 2007) oup.com

The progression of diabetic nephropathy involves structural changes in the glomeruli, including an increase in size (hypertrophy) and expansion of the mesangial area. nih.govresearchgate.netresearchgate.net Studies have shown that PLP, a key metabolite of pyridoxamine, can prevent these changes. oup.com In STZ-induced diabetic rats, the group treated with PLP showed a significant decrease in both glomerular area and mesangial area compared to the untreated diabetic group. oup.com In the same study, pyridoxamine treatment did not result in a significant decrease in these parameters, suggesting that PLP may be more potent in addressing these specific structural alterations. oup.com

ParameterNormal GroupDiabetic GroupDiabetic + PM GroupDiabetic + PLP Group
Glomerular Area (μm²)6653 ± 1578953 ± 2968561 ± 2747380 ± 262
Mesangial Area / Glomerular Area (%)10.3 ± 0.318.1 ± 0.716.5 ± 0.612.1 ± 0.5
Data represents Mean ± SE from a study on STZ-induced diabetic rats. *P < 0.01 vs. Diabetic group. PM: Pyridoxamine, PLP: Pyridoxal 5'-phosphate. (Source: Adapted from Nephrology Dialysis Transplantation, 2007) oup.com

Interstitial fibrosis is a pathological feature of advanced diabetic kidney disease, contributing to the loss of renal function. nih.gov Research indicates that administration of PLP significantly inhibits interstitial fibrosis in comparison to untreated diabetic rats. nih.govoup.com This suggests a role for pyridoxamine phosphate in mitigating the fibrotic processes that lead to the progression of diabetic nephropathy.

Transforming growth factor-beta 1 (TGF-β1) is a key cytokine that promotes fibrosis and hypertrophy in the diabetic kidney. oup.comoup.com The receptor for advanced glycation end products (RAGE) is also implicated in the pathogenesis of diabetic complications. nih.gov Studies have demonstrated that both pyridoxamine and PLP can significantly inhibit the expression of TGF-β1 and RAGE in the kidneys of diabetic rats. nih.govoup.com The expression of TGF-β1 mRNA was markedly increased in the diabetic group and was reduced by both PM and, more intensely, by PLP. oup.com Similarly, both treatments reduced the increased expression of RAGE mRNA seen in diabetic animals. oup.com Pyridoxamine supplementation has also been shown to prevent the accumulation of advanced glycation end products (AGEs) and the associated overexpression of RAGE in the kidneys of mice on a high-fat, high-fructose diet. nih.gov

The nuclear factor-kappa B (NF-kB) and RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways are crucial players in the inflammatory and fibrotic processes of diabetic nephropathy. nih.govnih.govfrontiersin.org Research in a diet-induced model of kidney dysfunction demonstrated that pyridoxamine administration counteracted a drastic increase in both AGEs and RAGE. nih.gov This effect was associated with a consequent reduction in the overactivation of the NF-kB and Rho/ROCK pathways, suggesting that this compound interferes with these pro-inflammatory and pro-fibrotic signaling cascades. nih.gov The activation of RAGE is known to induce the overexpression of TGF-β, linking AGEs to tubulointerstitial fibrosis, and TGF-β can also activate the RhoA pathway. nih.gov

Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness in adults, characterized by progressive damage to the blood vessels of the retina. Research has explored the protective effects of pyridoxamine and its phosphorylated form, pyridoxal 5'-phosphate (PLP), in experimental models of this condition.

In a study involving streptozotocin-induced diabetic rats, treatment with pyridoxamine demonstrated a protective role against a range of pathological changes in the diabetic retina. nih.gov This included protection against the dropout of capillaries and a limitation in the upregulation of laminin (B1169045) protein and extracellular matrix mRNA expression. nih.gov Furthermore, pyridoxamine treatment was found to limit the increase of the advanced glycation end product (AGE) N(epsilon)-(carboxymethyl)lysine (CML) in the retinal vasculature. nih.gov

Another investigation using a streptozotocin-induced diabetic rat model focused on the preventive effects of pyridoxal 5'-phosphate. arvojournals.org The findings suggested that PLP has an inhibitory effect on the progression of early diabetic retinopathy, independent of lowering blood glucose levels. arvojournals.org This study observed that both normal and mega-doses of PLP resulted in lower blood homocysteine levels compared to a control group. arvojournals.org Additionally, fluorophotometry revealed less leakage of fluorescein (B123965) from the retinal vessels in the PLP-treated groups, and the expression of vascular endothelial growth factor (VEGF) in the retina was significantly lower. arvojournals.org A large cohort study of Japanese type 2 diabetics followed for eight years found that lower dietary intake of vitamin B6 was associated with an increased incidence of diabetic retinopathy. nih.gov

ParameterObservation in Pyridoxamine/PLP-Treated Diabetic ModelsReference
Retinal CapillariesProtection against capillary drop-out nih.gov
Extracellular MatrixLimited laminin protein upregulation and ECM mRNA expression nih.gov
Advanced Glycation End Products (AGEs)Limited increase in N(epsilon)-(carboxymethyl)lysine (CML) nih.gov
Blood HomocysteineLowered levels arvojournals.org
Retinal Vascular IntegrityReduced fluorescein leakage arvojournals.org
Vascular Endothelial Growth Factor (VEGF)Decreased expression in the retina arvojournals.org

Diabetic Neuropathy

Diabetic neuropathy encompasses a range of nerve disorders caused by diabetes. The potential role of vitamin B6, including this compound, in this condition has been a subject of clinical investigation.

A double-blind, placebo-controlled study involving 18 symptomatic diabetic patients was conducted to determine the role of pyridoxine (B80251) in treating diabetic peripheral neuropathy. nih.govresearchgate.net The results of this study suggested that vitamin B6 deficiency is not a significant factor in the etiology of diabetic peripheral neuropathy. nih.govresearchgate.netdiabetesjournals.org Furthermore, the study found that treating diabetic peripheral neuropathy with high-dose vitamin B6 or a placebo resulted in a similar frequency of symptomatic improvement. nih.govresearchgate.netdiabetesjournals.org

In contrast, other research suggests a potential therapeutic avenue through the combined use of specific B vitamins. A study investigating a combination of L-methylfolate, methylcobalamin, and pyridoxal 5'-phosphate found that this formulation may help in restoring cutaneous sensitivity in patients with diabetic peripheral neuropathy. nih.gov

Dyslipidemia in Diabetic Models

Dyslipidemia, an abnormal amount of lipids in the blood, is a common comorbidity in diabetes. Research has indicated that pyridoxamine may influence lipid metabolism in the context of diabetes.

Pyridoxamine has been shown to inhibit the chemical modification of protein by advanced lipoxidation end products (ALEs) during lipid peroxidation reactions. nih.gov In a study involving diabetic and hyperlipidemic rats, the levels of several pyridoxamine adducts, which are formed by trapping intermediates in lipid peroxidation, were found to be increased 5- to 10-fold in the urine of pyridoxamine-treated animals compared to controls. nih.gov This suggests that pyridoxamine functions, at least in part, by trapping intermediates in the formation of ALEs. nih.gov

A population-based cohort study utilizing the NHANES database investigated the relationship between pyridoxal 5'-phosphate (PLP) levels and lipid profiles. frontiersin.org The findings revealed a negative correlation between PLP levels and low-density lipoprotein cholesterol (LDL-C) and a positive correlation with high-density lipoprotein cholesterol (HDL-C). frontiersin.org This positive association between PLP and HDL-C was observed to be stronger in individuals with diabetes. frontiersin.org

CompoundEffect on Lipid Profile in Diabetic ContextReference
PyridoxamineTraps intermediates in lipid peroxidation, forming adducts that are excreted at higher levels in diabetic and hyperlipidemic rats. nih.gov
Pyridoxal 5'-phosphate (PLP)Negatively correlated with LDL-C and positively correlated with HDL-C, with a stronger positive association with HDL-C in diabetic individuals. frontiersin.org

Neurological Disorders and this compound

The biologically active forms of vitamin B6, pyridoxal phosphate and this compound, are crucial for the functional integrity of the brain. nih.gov Their involvement in the metabolism of proteins, lipids, and carbohydrates, as well as in the synthesis and metabolism of neurotransmitters, underscores their importance in neurological health. nih.gov

Neuroprotective Effects in Ischemia and Reperfusion Injury

Ischemia and reperfusion injury can lead to significant neuronal damage. Studies have investigated the neuroprotective potential of pyridoxal phosphate and related compounds in experimental models of brain ischemia.

In a study using monkeys subjected to whole brain ischemia, both pyridoxal phosphate (PLP) and pyridoxal (PL) were examined for their neuroprotective effects. nih.gov The rationale was based on the in vitro demonstration that these compounds inhibit cathepsins B and L, which are implicated in delayed neuronal necrosis. nih.gov The results showed that treatment with PL, and to a lesser extent PLP, saved a significant percentage of CA1 neurons from ischemia-induced death. nih.gov

Another study in gerbils investigated the neuroprotective effects of pyridoxal 5'-phosphate against ischemic damage in the hippocampal CA1 region. nih.gov Treatment with PLP before the ischemic event protected approximately 80% of CA1 pyramidal cells. nih.gov This neuroprotection was associated with an elevation of glutamic acid decarboxylase 67 (GAD67) immunoreactivity and a decrease in GABA transaminase immunoreactivity in the CA1 region. nih.gov These findings suggest that pyridoxal 5'-phosphate may exert its neuroprotective effect by modulating the GABAergic system. nih.gov

Experimental ModelCompoundKey Neuroprotective FindingReference
Monkey model of whole brain ischemiaPyridoxal (PL) and Pyridoxal Phosphate (PLP)Saved approximately 54% (PL) and 17% (PLP) of CA1 neurons from ischemic death. nih.gov
Gerbil model of transient forebrain ischemiaPyridoxal 5'-phosphate (PLP)Protected about 80% of CA1 pyramidal cells; associated with increased GAD67 and decreased GABA transaminase. nih.gov

Influence on Neurotransmitter Synthesis and Metabolism

Pyridoxal 5'-phosphate is a vital coenzyme for a vast number of enzymatic reactions, many of which are central to the synthesis and degradation of neurotransmitters. imrpress.com PLP-dependent enzymes are involved in the metabolism of several key neurotransmitters, including dopamine (B1211576), serotonin, norepinephrine (B1679862), epinephrine, D-serine, histamine, and gamma-aminobutyric acid (GABA). nih.govimrpress.com Consequently, a deficiency in PLP can affect the levels of these crucial signaling molecules in the central nervous system. imrpress.com

The balance between excitatory and inhibitory neurotransmission is critical for normal brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. imrpress.com The synthesis of GABA from glutamate (B1630785) is catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal 5'-phosphate as an essential cofactor. nih.gov

A deficiency in PLP can lead to a reduction in GABA synthesis, thereby disrupting the excitatory-inhibitory balance and leading to neuronal hyperexcitability. researchgate.net Severe loss of PLP activity is known to cause pyridoxine-dependent epilepsy, which is characterized by intractable seizures. nih.gov Even a modest reduction in PLP activity has been shown to induce transient neuronal hyperexcitability. nih.gov Research using primary mouse neuronal cultures treated with a PLP inhibitor demonstrated increased calcium signaling frequency and intensity, consistent with a hyperactive phenotype. nih.gov Electrophysiological recordings revealed increased neural activity, with a higher frequency of synchronous bursts and random spikes. nih.gov These findings highlight the critical role of this compound in maintaining neuronal stability through its influence on GABA metabolism. nih.gov

Dopamine, Serotonin, and Norepinephrine Synthesis

This compound, in its biologically active form, pyridoxal 5'-phosphate (PLP), is an essential coenzyme in the synthesis of several critical neurotransmitters, including dopamine, serotonin, and norepinephrine. caringsunshine.comnih.govnih.gov Its role is central to the function of the enzyme aromatic L-amino acid decarboxylase (AADC). caringsunshine.com This enzyme catalyzes the final step in the synthesis of both dopamine and serotonin.

Specifically, PLP is required for the conversion of L-DOPA to dopamine. caringsunshine.com Similarly, it is essential for the conversion of 5-HTP to serotonin. caringsunshine.com A deficiency in this compound can, therefore, lead to reduced production of these neurotransmitters, potentially resulting in various neurological and psychological symptoms. caringsunshine.com

Furthermore, this compound is indirectly involved in the synthesis of norepinephrine. wikipedia.org The precursor to norepinephrine is dopamine, which is synthesized in a PLP-dependent reaction. wikipedia.org Dopamine is then converted to norepinephrine by the enzyme dopamine β-monooxygenase. wikipedia.org Therefore, adequate levels of this compound are crucial for maintaining the entire catecholamine synthesis pathway.

The fundamental role of this compound in neurotransmitter synthesis is widely acknowledged in scientific literature. caringsunshine.comdrugbank.com

Potential in Alzheimer's Disease Pathogenesis

Research has explored the potential involvement of this compound in the pathogenesis of Alzheimer's disease. The accumulation of amyloid-beta (Aβ) peptides is a key pathological feature of this neurodegenerative disorder. nih.gov Studies have investigated the protective effects of pyridoxal 5'-phosphate (PLP) against cognitive impairment induced by Aβ. nih.gov

In animal models of Alzheimer's disease, treatment with PLP has been shown to inhibit learning and memory deficits caused by Aβ injection. nih.gov The mechanism appears to be related to the attenuation of Aβ-induced lipid peroxidation and nitric oxide overproduction. nih.gov These antioxidant effects are linked to the inhibition of apoptotic signaling pathways. nih.gov

Specifically, combination therapy of membrane-free stem cell extract and PLP demonstrated a more significant suppression of Bax and cleaved caspase-3 protein expression compared to either treatment alone. nih.gov This combination also led to a significant downregulation of proteins involved in the amyloidogenic pathway, such as amyloid precursor protein, presenilin 1, and presenilin 2. nih.govmdpi.com These findings suggest that this compound may help prevent neuronal apoptosis and amyloidogenesis, thereby contributing to cognitive improvement. nih.gov

This compound Oxidase (PNPO) Deficiency and Epilepsy Research

Pyridoxamine-5'-phosphate oxidase (PNPO) deficiency is a rare autosomal recessive disorder that leads to a form of vitamin B6-responsive epileptic encephalopathy. nih.gov The PNPO enzyme is responsible for converting pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate into the biologically active pyridoxal 5'-phosphate (PLP). nih.gov A deficiency in this enzyme results in a systemic lack of PLP, which is a critical cofactor for numerous enzymatic reactions in the brain. nih.govnih.gov

The hallmark of PNPO deficiency is the onset of refractory seizures within the first year of life, often in the neonatal period. nih.govnih.gov These seizures are typically resistant to common anti-seizure medications. nih.gov However, a significant number of individuals with PNPO deficiency respond to treatment with PLP. nih.govnih.gov

Research has shown that while PLP treatment can be effective in controlling seizures, a substantial portion of affected individuals still experience developmental delay and intellectual disability. nih.gov Early diagnosis and initiation of PLP therapy are crucial for better neurocognitive outcomes. nih.gov The clinical spectrum of PNPO deficiency is broader than initially thought, with some patients responding to pyridoxine, the precursor to PLP. oup.com

Key Research Findings in PNPO Deficiency and Epilepsy:

FindingObservationSource(s)
Seizure Onset Approximately 90% of individuals with PNPO deficiency experience seizure onset in the neonatal period. nih.gov
Treatment Response About 60% of affected individuals respond to pyridoxal 5'-phosphate (PLP), while about 40% respond to pyridoxine (PN). nih.gov
Developmental Outcomes Despite seizure control with PLP, approximately 56% of patients suffer from developmental delay or intellectual disability. nih.gov
Biomarkers Low cerebrospinal fluid (CSF) PLP was observed in 81% of cases, high CSF glycine (B1666218) in 80%, and high urinary vanillactic acid in 91%. nih.gov

Cardiovascular Diseases and this compound

Impact on Lipid Profiles (LDL-C and HDL-C)

Studies have indicated a significant association between this compound levels and lipid profiles. Specifically, plasma pyridoxal 5'-phosphate (PLP) levels have been found to be inversely correlated with low-density lipoprotein cholesterol (LDL-C) and positively correlated with high-density lipoprotein cholesterol (HDL-C). nih.govfrontiersin.org

A population-based cohort study utilizing data from the National Health and Nutrition Examination Survey (NHANES) from 2005 to 2010 found that after adjusting for confounding variables, a one-unit increase in PLP was associated with a 17.7% decrease in the risk of high LDL-C levels. nih.gov Conversely, the same study showed that a one-unit increase in PLP levels corresponded to a 1.952-fold increase in the probability of high HDL-C levels. nih.govresearchgate.net

The positive correlation between PLP and HDL-C was particularly pronounced in individuals with diabetes and non-drinkers. nih.govfrontiersin.org Some research has also suggested that pyridoxine supplementation in elderly men with low plasma PLP can lead to a significant decrease in LDL cholesterol. nih.gov

Association of PLP with Lipid Profiles:

Lipid ProfileCorrelation with PLP LevelsKey FindingSource(s)
LDL-C NegativeA one-unit increase in PLP is associated with a 17.7% reduction in LDL-C concentrations. nih.gov
HDL-C PositiveA one-unit increase in PLP corresponds to a 1.952-fold enhancement in the probability of high HDL-C levels. nih.govresearchgate.net

Correlation with Coronary Heart Disease Risk

A growing body of evidence suggests a strong correlation between low levels of this compound and an increased risk of coronary heart disease (CHD), also known as coronary artery disease (CAD). nih.govresearchgate.net A study found that individuals with a plasma pyridoxal 5'-phosphate (PLP) level below 30 nmol/L had a significantly increased risk of CAD compared to those with levels at or above 30 nmol/L. nih.govresearchgate.net This association remained significant even after adjusting for other risk factors like homocysteine, C-reactive protein, and various lipid profiles. nih.govresearchgate.net

These findings underscore the potential importance of maintaining adequate vitamin B6 status as a preventive measure against cardiovascular diseases. researchgate.net

Prevention of Ischemic Injury and Myocardial Infarction

This compound has demonstrated cardioprotective effects in the context of ischemic heart disease and myocardial infarction. nih.govresearchgate.net Research indicates that pretreatment with pyridoxal 5'-phosphate (PLP) can attenuate ventricular arrhythmias and mortality following coronary artery occlusion. nih.gov

Furthermore, PLP has been shown to decrease ischemia-reperfusion-induced abnormalities in cardiac performance. nih.gov One of the proposed mechanisms for these beneficial effects is the attenuation of intracellular Ca2+ overload through the blockade of purinergic receptors. nih.gov By reducing the increase in intracellular calcium induced by ATP, PLP may help protect cardiac cells from the damage associated with ischemic events. nih.gov

It has also been observed that several conditions, including myocardial infarction, can lead to transiently low plasma PLP levels due to a disturbance in the dynamic equilibrium between different forms of vitamin B6. nih.gov The accumulation of platelets in the microcirculation of the myocardium during late ischemia and reperfusion contributes to secondary tissue damage. frontiersin.orgresearchgate.net

Renal Protection Beyond Diabetes

Acute kidney injury (AKI) is a significant clinical problem that increases the risk of death and the development of chronic kidney disease (CKD). nih.govnih.gov A key pathological outcome of AKI is the development of renal fibrosis, which contributes to long-term loss of kidney function. Research has identified oxidative stress as a primary driver of renal damage following AKI. physiology.org Consequently, therapeutic strategies targeting oxidative pathways are of considerable interest.

Pyridoxamine (PM), a structural analog of vitamin B6, has been investigated for its potential protective effects in the context of ischemia-reperfusion-induced AKI (IR-AKI). nih.govphysiology.org It is known to interfere with oxidative macromolecular damage through various mechanisms. nih.govphysiology.org Preclinical studies have demonstrated that treatment with pyridoxamine can reduce both short- and long-term injury, mitigate fibrosis, and improve the recovery of renal function following IR-AKI. nih.govnih.gov These findings suggest that pyridoxamine's ability to counteract multiple facets of oxidative damage may be beneficial for treating AKI and preventing its long-term consequences, such as CKD. nih.govphysiology.org The therapeutic potential of pyridoxamine in this setting is highlighted by its favorable clinical safety profile. nih.govnih.gov

In a study investigating the effects of pyridoxamine in a preclinical model of ischemia-reperfusion-induced acute kidney injury, the following results were observed:

Parameter MeasuredOutcome in Pyridoxamine-Treated Group vs. ControlReference
Short-term Renal InjuryReduced nih.gov
Long-term Renal InjuryReduced nih.gov
Post-injury FibrosisReduced nih.govnih.gov
Renal Functional RecoveryImproved nih.govphysiology.org

Other Investigational Therapeutic Applications of this compound

The exercise pressor reflex is a crucial neural mechanism that elevates blood pressure (BP) and muscle sympathetic nerve activity (MSNA) during physical activity. researchgate.net In conditions such as peripheral artery disease, ischemia-reperfusion (IR) injury can lead to an exaggerated exercise pressor reflex, contributing to heightened cardiovascular stress during exercise. veeva.com

Research has explored the role of P2 purinergic receptors in mediating this reflex. Adenosine (B11128) triphosphate (ATP), acting on these receptors, is a key signaling molecule. Pyridoxal-5-phosphate (PLP), an active form of vitamin B6, has been identified as a P2-receptor antagonist. researchgate.net Studies have utilized pyridoxine hydrochloride (vitamin B6), which is converted in the body to PLP, to investigate its effect on the exercise pressor reflex. researchgate.net

In human studies, the administration of pyridoxine was found to blunt the typical increases in MSNA and BP during fatiguing handgrip exercises and post-exercise ischemia. researchgate.net This suggests that P2 receptors play a contributory role in the exercise pressor reflex in humans. researchgate.net A clinical trial was designed to specifically investigate if vitamin B6 can minimize the amplified blood pressure response to exercise following an experimental lower limb IR procedure in healthy participants, targeting the P2X3 receptor. veeva.com However, other research in older hypertensive adults did not find that P2 receptor blockade with pyridoxine attenuated the exaggerated exercise pressor reflex, suggesting the response may differ in various populations. researchgate.net

The table below summarizes findings from a study on the effect of P2 receptor blockade with pyridoxine on the exercise pressor reflex.

ConditionParameterEffect of Pyridoxine (PLP) vs. Saline ControlReference
Fatiguing HandgripMuscle Sympathetic Nerve Activity (MSNA)Blunted Response researchgate.net
Fatiguing HandgripBlood Pressure (BP)Blunted Response researchgate.net
Post-exercise IschemiaMuscle Sympathetic Nerve Activity (MSNA)Partially Attenuated researchgate.net

Pyridoxamine Phosphate Metabolism and Homeostasis: Advanced Research

Biosynthesis Pathways of Pyridoxal (B1214274) 5'-Phosphate (PLP) from Pyridoxamine (B1203002) Phosphate (B84403)

The conversion of pyridoxamine phosphate to pyridoxal 5'-phosphate is a critical step in ensuring a sufficient supply of the active B6 coenzyme. This transformation is primarily accomplished through the salvage pathway, a ubiquitous mechanism in mammals for recycling and interconverting B6 vitamers obtained from the diet.

Salvage Pathway Mechanisms

The salvage pathway provides an efficient means for the cell to convert various forms of vitamin B6 into the catalytically active PLP. mdpi.comvcu.edu This pathway is essential for organisms, such as humans, that cannot synthesize vitamin B6 de novo. mdpi.com The core of this pathway, in the context of PMP, involves its direct oxidation to PLP. This process ensures that PMP, derived either from dietary pyridoxamine or from the transamination of amino acids by PLP-dependent enzymes, is effectively reconverted to the aldehyde form required for its coenzymatic functions. nih.govwikipedia.org

The initial step for dietary pyridoxamine is its phosphorylation to pyridoxamine 5'-phosphate. This reaction is catalyzed by pyridoxal kinase (PLK), which utilizes ATP to phosphorylate the 5'-hydroxyl group of the vitamer. medcraveonline.comvcu.edu Once PMP is formed, it becomes the substrate for the key enzyme in this conversion, pyridox(am)ine 5'-phosphate oxidase (PNPO). nih.govvcu.edu

Role of Pyridox-(am)-ine 5'-Phosphate Oxidase (PNPO)

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is a flavin mononucleotide (FMN)-dependent enzyme that plays a pivotal role in vitamin B6 metabolism. nih.govproteopedia.org It catalyzes the final and rate-limiting step in the biosynthesis of PLP from both pyridoxine (B80251) 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP). proteopedia.orgmedlineplus.gov The reaction involves the oxidation of the 4'-aminomethyl group of PMP to an aldehyde group, yielding PLP. vcu.edu This oxidative deamination requires molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct. proteopedia.orgnih.gov

The catalytic mechanism of PNPO involves a ping-pong kinetic mechanism where the enzyme exists in oxidized and reduced forms. nih.gov The enzyme's reliance on FMN as a cofactor is crucial for the electron transfer process during the oxidation of PMP. vcu.edu Deficiencies in PNPO activity, often due to genetic mutations, can lead to severe neurological disorders, highlighting the enzyme's critical role in maintaining PLP homeostasis. nih.govmedlineplus.gov

Role of Pyridoxal Kinase (PLK)

Pyridoxal kinase (PLK) is a key enzyme in the salvage pathway, responsible for the phosphorylation of the non-phosphorylated B6 vitamers: pyridoxal, pyridoxine, and pyridoxamine. medcraveonline.comnih.gov It catalyzes the transfer of a phosphate group from ATP to the 5' position of these vitamers, producing their respective 5'-phosphate esters. nih.govnih.gov In the context of pyridoxamine, PLK converts it to pyridoxamine 5'-phosphate, the direct substrate for PNPO. medcraveonline.comvcu.edu

Inter-tissue Distribution and Transport of this compound and Related Vitamers

The distribution of vitamin B6 vitamers throughout the body is a complex process involving absorption, transport, and tissue-specific metabolism. Non-phosphorylated forms of vitamin B6 are absorbed in the intestine. nih.gov These can then be phosphorylated within the intestinal cells or transported to the liver for conversion. nih.govmdpi.com

The liver is the primary site for the metabolism of vitamin B6. drugbank.com Here, dietary pyridoxamine is converted to PMP by PLK and subsequently to PLP by PNPO. nih.govmdpi.com PLP can then be exported from the liver, bound to albumin, to supply other tissues. nih.gov For PLP to cross the blood-brain barrier, it must be dephosphorylated back to pyridoxal. nih.gov

Within tissues like the brain, PMP can be generated through the action of aminotransferases on PLP during amino acid metabolism. mdpi.comnih.gov This locally produced PMP can then be converted back to PLP by PNPO, demonstrating an intracellular salvage pathway that contributes to the maintenance of the PLP pool in specific tissues. mdpi.comnih.gov

Regulatory Mechanisms of this compound Levels

The cellular concentrations of this compound and other B6 vitamers are tightly regulated to ensure an adequate supply of PLP for enzymatic reactions while avoiding potential toxicity from excessive levels. A key regulatory mechanism is feedback inhibition of the biosynthetic enzymes.

Feedback Inhibition of Biosynthesis Enzymes

The final product of the pathway, pyridoxal 5'-phosphate, acts as a feedback inhibitor for both pyridox(am)ine 5'-phosphate oxidase (PNPO) and pyridoxal kinase (PLK). nih.gov This regulation is crucial for maintaining PLP homeostasis. nih.gov

Inhibition of PNPO: PLP inhibits PNPO through a mixed-type inhibition mechanism. nih.gov Research on E. coli PNPO has revealed that PLP binds to an allosteric site on the enzyme, distinct from the active site. nih.gov This allosteric binding influences the enzyme's catalytic activity, providing a mechanism for the cell to downregulate PLP synthesis when its levels are sufficient. nih.govnih.gov This prevents the overproduction of the highly reactive PLP molecule.

Inhibition of PLK: Pyridoxal kinase is also subject to feedback inhibition by PLP. vcu.edu PLP has been shown to inhibit PLK by binding to the substrate site in the presence of MgATP, forming an abortive ternary complex (PL kinase-PLP-MgATP). vcu.edu This complex is catalytically inactive, thus preventing the further phosphorylation of B6 vitamers when PLP is abundant. Interestingly, this ternary complex may also serve as a mechanism for the direct transfer of PLP to apo-B6 enzymes, a process known as channeling. vcu.edu

Role of Pyridoxal Phosphatase (PDXP) and Aldehyde Oxidase (AOX)

The homeostasis of this compound (PMP), a crucial vitamer of vitamin B6, is intricately regulated by several enzymes. Among these, pyridoxal phosphatase (PDXP) and aldehyde oxidase (AOX) play significant roles in its metabolic pathway, ensuring the appropriate availability of vitamin B6 coenzymes for numerous physiological processes.

Pyridoxal Phosphatase (PDXP): A Key Regulator in PMP Dephosphorylation

Pyridoxal phosphatase, a member of the hydrolase family, is a critical enzyme in the metabolism of vitamin B6. It catalyzes the dephosphorylation of the phosphorylated forms of vitamin B6, including pyridoxamine 5'-phosphate (PMP), pyridoxal 5'-phosphate (PLP), and pyridoxine 5'-phosphate (PNP), to their respective unphosphorylated forms. drugbank.comwikipedia.org This enzymatic action is fundamental for the regulation of intracellular levels of the biologically active coenzyme, PLP, and for the transport of vitamin B6 vitamers across cellular membranes. nih.gov

Research has identified that the enzyme responsible for PMP and PLP hydrolysis in rat liver is alkaline phosphatase. nih.gov The activity of this phosphatase is predominantly located in the plasma membrane. Kinetic studies have revealed that PMP and PLP bind to the same enzyme sites as other phosphate esters, indicating a broad substrate specificity. nih.gov The dephosphorylation of PMP by PDXP is a vital step in the salvage pathway of vitamin B6 metabolism, allowing for the interconversion of different vitamers and maintaining a homeostatic balance.

The regulation of PDXP activity is crucial for maintaining appropriate intracellular concentrations of phosphorylated B6 vitamers. Studies in rats have shown that pyridoxine deficiency can lead to alterations in the activities of enzymes involved in vitamin B6 metabolism. While pyridoxine kinase activity was significantly affected, pyridoxine phosphate phosphatase activity showed less consistent changes, suggesting complex regulatory mechanisms. nih.gov

Aldehyde Oxidase (AOX): An Indirect Contributor to Vitamin B6 Catabolism

Aldehyde oxidase is a cytosolic enzyme known for its broad substrate specificity, catalyzing the oxidation of various aldehydes and heterocyclic compounds. nih.gov In the context of vitamin B6 metabolism, AOX is primarily involved in the catabolism of pyridoxal, the aldehyde form of vitamin B6. It catalyzes the oxidation of pyridoxal to 4-pyridoxic acid, which is the main excretory product of vitamin B6. nih.govnih.gov

Influence of Nutritional and Physiological States on this compound Status

The metabolic status of this compound is not static but is influenced by various nutritional and physiological conditions. These states can alter the demand for and the metabolism of vitamin B6, thereby affecting the levels of PMP and other vitamers in different tissues.

Pregnancy: A State of Altered Vitamin B6 Homeostasis

Pregnancy induces significant physiological and metabolic changes, including alterations in vitamin B6 homeostasis. Studies in both humans and experimental animals have consistently shown a decrease in plasma PLP concentrations as pregnancy progresses. nih.govnih.govcurrentpediatrics.com This decline has been attributed to the increased metabolic demands of both the mother and the developing fetus.

Research in pregnant mice has provided more specific insights into the dynamics of PMP during gestation. While plasma PLP levels decreased by 50%, liver PMP and PLP concentrations also showed a 25% reduction. nih.gov Interestingly, brain levels of both PMP and PLP remained unchanged, suggesting a protective mechanism to ensure adequate vitamin B6 supply to the fetal brain. nih.gov These findings indicate that plasma PLP levels alone may not be a reliable indicator of vitamin B6 nutritional status during pregnancy and highlight the importance of assessing tissue-specific vitamer concentrations. nih.gov

The following table summarizes the changes in PMP and PLP levels in different tissues of pregnant mice:

TissueChange in PLP LevelsChange in PMP Levels
Plasma↓ 50%Not Reported
Liver↓ 25%↓ 25%
BrainUnchangedUnchanged

Aging: A Factor in Declining Vitamin B6 Status

The aging process is often associated with a decline in the nutritional status of various micronutrients, including vitamin B6. Several studies have reported a negative correlation between age and plasma PLP concentrations in elderly individuals. nih.gov This decline could be attributed to a combination of factors, including inadequate dietary intake, age-related changes in absorption and metabolism, and an increased prevalence of chronic diseases that can affect vitamin B6 status.

A study on a low-income elderly population found that 32% had low vitamin B6 status, as indicated by plasma PLP levels below 32 nmol/L. nih.gov While this study focused on PLP, the interconnectedness of the vitamin B6 metabolic pathway suggests that PMP levels are likely to be affected as well. The maintenance of adequate vitamin B6 status in the elderly is crucial for supporting various physiological functions, including cognitive health and immune response.

Theophylline (B1681296) Therapy: A Pharmacological Influence on Vitamin B6 Metabolism

Theophylline, a medication used to treat respiratory diseases such as asthma, has been shown to interfere with vitamin B6 metabolism. Clinical studies have demonstrated that theophylline therapy leads to a significant reduction in plasma PLP concentrations. nih.gov This effect is primarily due to the noncompetitive inhibition of pyridoxal kinase by theophylline, the enzyme responsible for phosphorylating pyridoxal to PLP. researchgate.net

The table below illustrates the effect of theophylline treatment on various vitamin B6 parameters:

ParameterPre-treatmentPost-treatment (15 weeks)
Plasma PLP (nmol/L)Significantly HigherSignificantly Lower
Erythrocyte PLP (nmol/g Hb)Significantly HigherSignificantly Lower
Erythrocyte Pyridoxal Kinase Activity (nmol PLP/g Hb/h)19.23 ± 5.0362.64 ± 11.59

Methodological Approaches in Pyridoxamine Phosphate Research

In Vitro Assay Systems

Studies on Protein Glycation and Carbonyl Scavenging

In vitro studies have been instrumental in elucidating the mechanisms by which pyridoxamine (B1203002) inhibits the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and other chronic diseases. nih.gov These assays typically involve the incubation of a model protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), with a reducing sugar like glucose or ribose in the presence and absence of pyridoxamine. morelife.orgsemanticscholar.org The extent of glycation is then quantified over time using various methods, including enzyme-linked immunosorbent assays (ELISAs) with AGE-specific antibodies. morelife.org

Research has demonstrated that pyridoxamine effectively inhibits the formation of antigenic AGEs in these in vitro systems. morelife.org One of the key mechanisms underlying this inhibition is the ability of pyridoxamine to scavenge reactive carbonyl species (RCS), which are highly reactive intermediates in the glycation pathway. nih.govresearchgate.net By trapping these carbonyl compounds, pyridoxamine prevents them from reacting with proteins and forming AGEs. researchgate.net Studies have shown that pyridoxamine can react with and trap dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal. researchgate.net The efficacy of pyridoxamine as a glycation inhibitor is often compared to other known inhibitors like aminoguanidine. morelife.org

The following table summarizes findings from a study on the in vitro inhibition of AGE formation:

Table 1: Effect of Pyridoxamine on in vitro AGE Formation

Protein Model Glycating Agent Pyridoxamine Concentration Observed Effect on AGE Formation
Bovine Serum Albumin (BSA) Glucose 3 mM, 15 mM, 50 mM Strong suppression of antigenic AGE formation at all concentrations. morelife.org
Ribonuclease A (RNase) Ribose 3 mM, 15 mM, 50 mM Significant decrease in the rate and final levels of AGE formation. semanticscholar.org
Human Serum Albumin (HSA) - - Reduction in glycation, evident by quantification of free lysine (B10760008) and carbonyl content. researchgate.net

Enzyme Kinetic Studies of Pyridoxamine Phosphate-Dependent Enzymes

Enzyme kinetic studies are crucial for understanding the catalytic mechanisms of enzymes that utilize pyridoxamine-5'-phosphate (PMP) and pyridoxal-5'-phosphate (PLP) as cofactors. These enzymes are involved in a vast array of metabolic reactions, including transamination, decarboxylation, and racemization. nih.govfrontiersin.org

A key enzyme in the metabolism of pyridoxamine is pyridoxamine-5'-phosphate oxidase (PNPO), which catalyzes the conversion of PMP and pyridoxine-5'-phosphate (PNP) to the active coenzyme form, PLP. researchgate.net Kinetic studies of PNPO from sources like rabbit liver have been performed using steady-state and stopped-flow techniques. researchgate.net These studies have revealed details about the enzyme's mechanism, including substrate specificity and the rate-limiting steps of the reaction. For instance, with PMP as the substrate, the rate-limiting step in catalysis occurs after the reduction of the enzyme-bound flavin mononucleotide (FMN). researchgate.net

Kinetic analyses of various PLP-dependent enzymes, such as alanine (B10760859) aminotransferase and glutamate (B1630785) decarboxylase, have also been conducted to understand their interaction with the cofactor. nih.gov These studies often involve measuring reaction rates at varying substrate and cofactor concentrations to determine kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). Such research has shown specific interactions between pyridoxal (B1214274) kinase, the enzyme that phosphorylates pyridoxal to PLP, and PLP-dependent enzymes, suggesting a mechanism for direct cofactor transfer. nih.gov

Table 2: Kinetic Parameters of Rabbit Liver Pyridoxamine-5'-Phosphate Oxidase

Substrate Km (µM) Turnover Number (min⁻¹) Rate-Limiting Step
Pyridoxine (B80251) 5'-phosphate (PNP) 8.2 42 Enzyme reduction. researchgate.net
Pyridoxamine 5'-phosphate (PMP) - - Subsequent to enzyme reduction. researchgate.net

Cell Culture Models for Investigating Cellular Pathways

Cell culture models provide a valuable in vitro system to investigate the cellular and molecular effects of pyridoxamine and its derivatives on various physiological and pathological pathways. These models allow for controlled experiments to dissect specific mechanisms of action in a cellular context. sigmaaldrich.com

For example, the effects of pyridoxine and pyridoxal on the growth of various human and murine cancer cell lines, such as MCF-7 (mammary), DU-145 (prostate), and CAKI-1 (renal), have been assessed in culture. llu.edu Such studies have demonstrated that high concentrations of these vitamin B6 forms can reduce cell proliferation. llu.edu Researchers can use these systems to investigate the impact on macromolecular synthesis by measuring the incorporation of radiolabeled precursors for DNA, RNA, and protein. llu.edu

Primary neuronal cultures have been utilized to study the impact of pyridoxal 5'-phosphate deficiency on neuronal function. frontiersin.org By inducing a moderate reduction in PLP activity, researchers can investigate the subsequent effects on neuronal excitability and calcium signaling. frontiersin.org These models are instrumental in understanding the role of vitamin B6 in neurological health and disease. frontiersin.org

In Vivo Animal Models

Diabetic Animal Models (e.g., STZ-induced rats)

Streptozotocin (B1681764) (STZ)-induced diabetic rats are a widely used animal model to study the in vivo efficacy of compounds like pyridoxamine in the context of diabetes and its complications. meliordiscovery.comnih.gov STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. meliordiscovery.com

In these models, researchers can assess the long-term effects of pyridoxamine treatment on various diabetic complications. For instance, studies have shown that administration of pyridoxamine to STZ-diabetic rats can prevent the development of diabetic nephropathy, as evidenced by reduced albuminuria and plasma creatinine (B1669602) levels. nih.gov Similarly, pyridoxamine has been shown to ameliorate long-term recognition memory deficits in STZ-diabetic rats, suggesting a protective role against diabetes-associated cognitive dysfunction. nih.gov

The following table summarizes key findings from studies using STZ-induced diabetic rat models to investigate the effects of pyridoxamine:

Table 3: Effects of Pyridoxamine in STZ-Induced Diabetic Rat Models

Complication Studied Key Findings
Diabetic Nephropathy Markedly inhibited renal disease, as shown by reduced albuminuria and plasma creatinine. nih.gov
Diabetic Cardiovascular Disease Protective effects observed. nih.gov
Retinopathy Protective effects observed. nih.gov
Cognitive Dysfunction Prevented long-term recognition memory deficits. nih.gov

Models of Ischemia-Reperfusion Injury

Animal models of ischemia-reperfusion (I/R) injury are employed to evaluate the protective effects of compounds against the damage that occurs when blood supply returns to tissue after a period of ischemia. mdpi.com Oxidative stress is a major contributor to this type of injury. nih.gov

Pyridoxamine and its derivatives have been investigated in models of I/R injury in various organs. In a mouse model of acute kidney injury induced by ischemia-reperfusion, pretreatment with pyridoxamine led to a dose-dependent reduction in acute tubular injury and long-term postinjury fibrosis. nih.gov This protective effect was associated with a reduction in oxidative stress markers. nih.gov

Similarly, the cardioprotective potential of pyridoxal-5-phosphate (PLP) has been studied in a Langendorff-isolated heart model of ischemia-reperfusion in aged rats. nih.gov In this ex vivo model, PLP administration was found to prevent reperfusion disturbances of heart function. nih.gov These studies suggest that pyridoxamine and its phosphorylated form may have therapeutic potential in conditions involving ischemia-reperfusion injury. nih.govnih.gov

Diet-Induced Kidney Dysfunction Models

Animal models are crucial in understanding the pathogenesis of diet-induced kidney dysfunction and for evaluating potential therapeutic interventions like pyridoxamine phosphate (B84403). A common approach involves feeding rodents a "Western-style" diet, which is high in fat and fructose (B13574), to mimic human dietary habits that contribute to metabolic syndrome and subsequent kidney damage.

In one such model, C57Bl/6J mice were fed a diet enriched in fat and fructose for 12 weeks. nih.gov This regimen led to increased body weight, impaired glucose tolerance, and signs of kidney dysfunction, including elevated serum creatinine and albuminuria. nih.gov Morphological examination of the kidneys in these mice revealed significant vacuolar degeneration and a loss of the tubule brush border. nih.govresearchgate.net At a molecular level, the diet induced a marked increase in the accumulation of advanced glycation end products (AGEs) and their receptor (RAGE) within the kidney tissue. nih.gov When pyridoxamine was administered to a subgroup of these mice, it significantly improved insulin (B600854) sensitivity, and reduced the diet-induced increases in serum creatinine and urine albumin. nih.gov Furthermore, pyridoxamine treatment counteracted the negative morphological changes in the kidneys and reduced the accumulation of AGEs and RAGE. nih.gov

Another widely used model, particularly for studying diabetic nephropathy which is often exacerbated by diet, is the streptozotocin (STZ)-induced diabetic rat. oup.comnih.govresearchgate.netfrontiersin.orgresearcher.life STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, thus inducing a state of hyperglycemia that leads to kidney damage over time. oup.comresearchgate.net In STZ-induced diabetic rats, oral administration of pyridoxal 5'-phosphate (PLP) has been shown to prevent the progression of nephropathy. oup.comnih.gov Treated rats exhibited significantly inhibited albuminuria, glomerular hypertrophy, mesangial expansion, and interstitial fibrosis compared to untreated diabetic rats. nih.gov The protective effects of PLP in this model are attributed to its ability to inhibit the formation and accumulation of AGEs such as imidazolone (B8795221) and N(epsilon)-(carboxymethyl)lysine (CML) in the glomeruli. nih.gov

Key Findings in Diet-Induced Kidney Dysfunction Models
ModelDiet/InducerKey Pathological FeaturesEffects of Pyridoxamine/PLPReference
C57Bl/6J miceHigh-fat, high-fructose dietIncreased body weight, impaired glucose tolerance, elevated serum creatinine and albuminuria, vacuolar degeneration, loss of tubule brush border, increased AGEs and RAGE.Improved insulin sensitivity, reduced serum creatinine and urine albumin, counteracted morphological changes, reduced AGEs and RAGE. nih.gov
Sprague-Dawley ratsStreptozotocin (STZ)Albuminuria, glomerular hypertrophy, mesangial expansion, interstitial fibrosis, accumulation of AGEs (imidazolone, CML).Inhibited albuminuria, glomerular hypertrophy, mesangial expansion, and interstitial fibrosis; reduced accumulation of AGEs. oup.comnih.gov

Neurological Disease Models

The therapeutic potential of pyridoxamine and its phosphorylated form, pyridoxal 5'-phosphate (PLP), has also been investigated in various animal models of neurological diseases. These models are essential for understanding the mechanisms by which these compounds may confer neuroprotection.

In the context of Alzheimer's disease, a mouse model utilizing amyloid-beta (Aβ) 25-35-induced neurotoxicity has been employed. nih.govmdpi.comnih.gov This model mimics some of the pathological features of Alzheimer's, including neuronal apoptosis and amyloidogenesis. nih.gov Studies have shown that a combination treatment of membrane-free stem cell extract (MFSCE) and PLP can synergistically prevent Aβ-induced neuronal apoptosis. nih.gov This combined treatment was also found to significantly downregulate the expression of proteins involved in the amyloidogenic pathway, such as amyloid precursor protein (APP), presenilin 1, and presenilin 2. nih.govnih.gov These findings suggest that PLP, in combination with other agents, may help improve cognitive function by mitigating the neurotoxic effects of Aβ. nih.gov

Another area of investigation is in models of neonatal epileptic encephalopathy resulting from pyridoxine 5'-phosphate oxidase (PNPO) deficiency. frontiersin.orgnih.gov PNPO is a key enzyme in the synthesis of PLP. frontiersin.orgnih.gov A zebrafish model with reduced Pnpo activity has been developed to study this condition. frontiersin.orgnih.gov Knocking down the zPnpo gene in zebrafish resulted in developmental anomalies, including brain malformation and impaired locomotor activity, which are similar to the clinical features of PNPO-deficiency in humans. frontiersin.orgnih.gov Supplementation with pyridoxamine was shown to rescue these abnormal phenotypes, suggesting its potential as a therapeutic agent for this rare neurological disorder. frontiersin.orgnih.gov

Furthermore, in a streptozotocin-induced diabetic rat model, which is also used to study the cognitive deficits associated with diabetes, pyridoxamine treatment was found to prevent impairments in long-term recognition memory. nih.gov This protective effect was associated with the modulation of synaptic plasticity-associated proteins in the hippocampus. nih.gov

This compound in Neurological Disease Models
Disease ModelAnimal ModelKey FindingsReference
Alzheimer's DiseaseMouse model (Aβ 25-35-induced)PLP, in combination with MFSCE, prevents neuronal apoptosis and downregulates amyloidogenic pathway proteins. nih.gov
Neonatal Epileptic Encephalopathy (PNPO deficiency)Zebrafish (Pnpo knockdown)Pyridoxamine supplementation rescues developmental anomalies, including brain malformation and impaired locomotor activity. frontiersin.orgnih.gov
Diabetes-associated Cognitive DysfunctionRat model (STZ-induced)Pyridoxamine treatment prevents long-term recognition memory deficits. nih.gov

Human Clinical Research Methodologies

Observational Studies on this compound Levels and Disease Risk

Observational studies are a cornerstone of understanding the relationship between physiological levels of this compound and the risk of developing chronic diseases in human populations. These studies typically involve measuring serum or plasma levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in a large cohort of individuals and following them over time to assess disease incidence and mortality.

A significant body of research has focused on the association between PLP levels and cardiovascular disease (CVD). nih.govnih.govfrontiersin.orgresearchgate.net A population-based cohort study using data from the National Health and Nutrition Examination Survey (NHANES) found an inverse relationship between serum PLP levels and all-cause mortality, cardiovascular mortality, and the risk of CVD. nih.govnih.gov The study, which followed participants for an average of 11.36 years, demonstrated that individuals with higher serum PLP levels had a lower risk of these outcomes, with a dose-response relationship observed. nih.govnih.gov Specifically, the CVD group had significantly lower serum PLP levels (62.03 ± 2.20 nmol/L) compared to the non-CVD group (70.05 ± 0.76 nmol/L). nih.gov

Further research has explored the link between PLP levels and lipid profiles, which are key risk factors for CVD. frontiersin.org These studies have also shown an inverse relationship between PLP levels and low-density lipoprotein cholesterol (LDL-C) levels. frontiersin.org Conversely, high-density lipoprotein cholesterol (HDL-C) levels were found to increase with higher PLP concentrations. frontiersin.org Some studies have suggested that individuals with plasma PLP levels below 30 nmol/L have a significantly higher risk of coronary heart disease. frontiersin.org While these observational studies indicate a protective role for PLP, it is important to note that they establish an association rather than a causal relationship. researchgate.net

Observational Studies on PLP Levels and Disease Risk
Study FocusKey FindingsReference
All-cause and Cardiovascular MortalityHigher serum PLP levels are associated with a lower risk of all-cause and cardiovascular mortality in a dose-dependent manner. nih.govnih.gov
Cardiovascular Disease RiskThe group with CVD had significantly lower serum PLP levels compared to the non-CVD group. nih.gov
Lipid ProfilesPLP levels are inversely related to LDL-C and positively related to HDL-C. Low PLP is associated with a higher risk of coronary heart disease. frontiersin.org

Clinical Trials Investigating Therapeutic Efficacy

Clinical trials provide the most definitive evidence for the therapeutic efficacy of interventions. Pyridoxamine has been the subject of several clinical trials, primarily focusing on its potential to treat diabetic nephropathy. These trials are designed to assess the ability of pyridoxamine to slow the progression of kidney disease in patients with diabetes.

Phase 2 clinical trials have provided promising initial results. researchgate.netkoreamed.org In combined data from the PYR-206 and PYR-205/207 studies, treatment with pyridoxamine over 24 weeks resulted in a significant reduction in the change from baseline in serum creatinine levels in patients with overt nephropathy due to type 1 or type 2 diabetes. researchgate.net A trend towards a decrease in urinary transforming growth factor-beta 1 (TGF-β1), a marker of kidney fibrosis, was also observed. researchgate.net These trials demonstrated that pyridoxamine was generally well-tolerated. researchgate.net

The promising outcomes of these phase 2 studies provided the foundation for advancing pyridoxamine to larger, more definitive phase 3 clinical trials. nih.gov These later-stage trials are designed to confirm the efficacy of pyridoxamine in a larger patient population and to further evaluate its long-term effects on delaying the progression of chronic kidney disease in patients with diabetes. nih.gov The results of these ongoing and completed trials will be critical in determining the future role of pyridoxamine as a therapeutic agent for diabetic kidney disease.

Clinical Trials of Pyridoxamine for Diabetic Nephropathy
Trial PhaseKey Efficacy EndpointsReported OutcomesReference
Phase 2 (PYR-206, PYR-205/207)Change in serum creatinine, urinary TGF-β1Significant reduction in the rise of serum creatinine; trend towards decreased urinary TGF-β1. researchgate.net
Phase 3Progression of chronic kidney diseaseDesigned to confirm long-term efficacy in delaying disease progression. nih.gov

Advanced Analytical Techniques

Spectroscopic Techniques (e.g., for Glycation Product Characterization)

Spectroscopic techniques are indispensable tools in this compound research, particularly for the characterization of advanced glycation end products (AGEs). The therapeutic mechanism of pyridoxamine is closely linked to its ability to inhibit the formation of AGEs, making the accurate detection and quantification of these products essential.

Fluorescence spectroscopy is a widely used method for detecting AGEs due to the characteristic fluorescence of many of these compounds. nih.govscirp.orgrsc.orgrsc.orgnih.gov This technique is based on the principle that fluorescent AGEs exhibit an excitation maximum at approximately 370 nm and an emission maximum around 440 nm. nih.govnih.gov It is a rapid and cost-effective method that requires simple sample preparation. nih.gov However, a limitation of measuring autofluorescence is the potential for interference from other fluorescent compounds in biological samples, which can affect specificity and sensitivity. rsc.orgrsc.org To address this, new fluorescent probes are being developed to enhance the selective detection of AGEs. rsc.org

Mass spectrometry (MS) offers a more specific and detailed characterization of glycation products. ingentaconnect.comnih.govsemanticscholar.orgnih.govacs.orgnih.govresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the separation and identification of specific AGEs, such as N(epsilon)-(carboxymethyl)lysine (CML) and N(epsilon)-(carboxyethyl)lysine (CEL), as well as the direct measurement of pyridoxamine and its vitamers. researchgate.netresearchgate.net Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has also been effectively used to analyze in vitro and in vivo glycated proteins, providing valuable data on the extent of glycation. nih.gov While highly precise, MS techniques can be complex and are not as widely implemented for routine clinical detection of AGEs as fluorescence spectroscopy. nih.govsemanticscholar.org

Other spectroscopic methods, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are also being explored for the biophysical characterization of glycation products in tissues like bone. ingentaconnect.com Confocal Raman spectroscopy, for instance, can be used to determine the presence and content of AGEs in the skin non-invasively. frontiersin.org

Spectroscopic Techniques in this compound Research
TechniquePrincipleApplication in Pyridoxamine ResearchAdvantagesLimitationsReference
Fluorescence SpectroscopyMeasures the autofluorescence of certain AGEs (excitation ~370 nm, emission ~440 nm).Screening for and quantifying total fluorescent AGEs in biological samples.Rapid, cost-effective, simple sample preparation.Lacks specificity, potential for interference from other fluorescent compounds. nih.govnih.gov
Mass Spectrometry (e.g., LC-MS/MS, MALDI)Separates and identifies molecules based on their mass-to-charge ratio.Specific identification and quantification of different AGEs (e.g., CML, CEL) and pyridoxamine vitamers.High specificity and sensitivity, provides detailed structural information.Complex instrumentation and data analysis, less widespread for routine clinical use. ingentaconnect.comsemanticscholar.orgnih.gov
Raman SpectroscopyMeasures vibrational modes of molecules.Non-invasive detection and quantification of AGEs in tissues like skin.Non-invasive, provides molecular-specific information.Still an emerging technique for in vivo applications. frontiersin.org

Immunohistochemistry for Tissue Analysis

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections, providing crucial context to cellular and subcellular architecture. frontiersin.orgthermofisher.com This method relies on the highly specific binding of an antibody to its target protein. The antibody is chemically linked to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). thermofisher.com Upon addition of a substrate, the enzyme catalyzes a reaction that produces a colored, insoluble precipitate at the location of the antigen, allowing for visualization under a microscope. thermofisher.com

In the context of this compound research, IHC can be instrumental in determining the spatial distribution of key enzymes involved in its metabolism. For instance, IHC could be employed to localize pyridoxamine 5'-phosphate oxidase (PNPO), the enzyme that converts pyridoxamine 5'-phosphate to the active coenzyme form, pyridoxal 5'-phosphate (PLP). genecards.org By using an antibody specific to PNPO, researchers can identify which cell types and subcellular compartments exhibit high levels of this enzyme.

A study on the subcellular localization of pyridoxal phosphate phosphatases in human polymorphonuclear leukocytes utilized fractionation and inhibitor studies to determine that the alkaline phosphatase activity, which can act on pyridoxal phosphate, was located in the phosphasome granules. nih.gov While not a direct IHC study, this type of research highlights the importance of understanding the precise location of enzymes involved in vitamin B6 metabolism, a goal for which IHC is ideally suited. By applying IHC, researchers could visually confirm and map the expression of such phosphatases within specific cellular structures.

The general workflow for an IHC experiment in this compound research would involve:

Sample Preparation: Tissue samples are fixed (e.g., with formalin) and embedded in paraffin (B1166041) to preserve their structure. thermofisher.com

Antigen Retrieval: This step unmasks the antigenic sites that may have been altered by fixation.

Blocking: Non-specific binding sites are blocked to prevent background staining.

Primary Antibody Incubation: The tissue section is incubated with a primary antibody that specifically targets a protein of interest (e.g., PNPO).

Secondary Antibody & Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added, followed by a substrate to generate a colored signal. thermofisher.com

Counterstaining & Visualization: A counterstain is often used to provide contrast to the primary stain, and the slide is then analyzed microscopically.

This methodological approach allows for a detailed qualitative and semi-quantitative analysis of protein expression within the native tissue environment.

Real-time Quantitative Polymerase Chain Reaction (qPCR)

Real-time Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific molecular biology technique used to measure the quantity of a specific nucleic acid sequence in a sample. plos.org It is widely used in gene expression analysis to determine the amount of messenger RNA (mRNA) transcribed from a particular gene. plos.org The process involves reverse transcribing mRNA into complementary DNA (cDNA), which is then amplified in a PCR reaction. The amplification is monitored in real-time using fluorescent dyes or probes, and the amount of fluorescence is directly proportional to the amount of amplified DNA. plos.org

In research focused on this compound, qPCR is an essential tool for investigating the regulation of genes involved in its metabolic pathway. For example, researchers can use qPCR to quantify the expression levels of the PNPO gene, which encodes the pyridox(am)ine 5'-phosphate oxidase enzyme. genecards.org This can reveal how the expression of this crucial enzyme is altered under different physiological or pathological conditions.

The utility of qPCR in this field is exemplified by the availability of commercial qPCR primer pairs specifically designed for the human PNPO gene. origene.com These primers are validated to generate reliable and specific amplification data, enabling researchers to accurately measure PNPO mRNA levels in various tissues or cell lines.

A typical qPCR experiment to assess the expression of genes related to this compound metabolism would follow these key steps:

RNA Extraction: Total RNA is isolated from the cells or tissues of interest.

cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA.

qPCR Reaction: The cDNA is mixed with gene-specific primers (e.g., for PNPO), a fluorescent dye (like SYBR Green) or a probe, and DNA polymerase.

Amplification and Detection: The reaction is run in a qPCR instrument that cycles through different temperatures to amplify the DNA, while simultaneously measuring the fluorescence at each cycle.

Data Analysis: The cycle at which the fluorescence crosses a certain threshold (the quantification cycle or Cq value) is used to determine the initial amount of target mRNA. plos.org

By comparing the Cq values of a target gene (e.g., PNPO) to that of a stably expressed reference gene, researchers can determine the relative changes in gene expression across different experimental groups. plos.org This approach can provide valuable insights into how the cellular machinery for this compound metabolism is regulated at the transcriptional level.

Electrophysiological Recordings

This methodology has been pivotal in understanding the neurological role of pyridoxal 5'-phosphate (PLP), the biologically active form of this compound. PLP is an essential cofactor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. researchgate.net A deficiency in PLP can lead to reduced GABA levels, resulting in neuronal hyperexcitability and seizures. researchgate.net

Research using primary mouse neuronal cultures has demonstrated the direct functional impact of reduced PLP activity. In these studies, electrophysiological recordings from multi-electrode arrays revealed that a moderate reduction in PLP leads to a significant increase in neural activity. This was characterized by a higher frequency of synchronous short bursts and random spikes, consistent with a hyperactive neuronal phenotype. researchgate.net These findings establish a direct link between PLP availability and the maintenance of neural stability.

The table below summarizes key findings from a study investigating the effects of moderate PLP deficiency on neuronal activity using electrophysiological recordings.

Experimental ConditionKey Electrophysiological FindingInterpretation
Moderate PLP DeficiencyIncreased frequency of short bursts of synchronous activity and random spikes. researchgate.netNeuronal hyperexcitability due to impaired GABAergic inhibition. researchgate.net
Chronic PLP DeficiencyCompensatory changes in neural activity. researchgate.netSuggests neuronal adaptation to long-term low PLP levels.

These studies underscore the power of electrophysiological recordings to elucidate the functional consequences of altered this compound metabolism at the cellular and network level, providing critical insights into the mechanisms behind neurological disorders associated with vitamin B6 deficiency.

Computational Studies (e.g., Density Functional Theory, Molecular Modeling)

Computational studies, including techniques like Density Functional Theory (DFT) and molecular modeling, have become indispensable tools for investigating the structure, function, and dynamics of biological molecules at an atomic level. These methods allow researchers to simulate and predict the behavior of molecules like this compound and their interactions with enzymes.

Molecular modeling and free energy perturbation calculations have been successfully applied to study PLP-dependent enzymes. For instance, a computational model was developed for methionine γ-lyase, an enzyme that uses PLP as a cofactor. This study used molecular dynamics simulations to investigate the binding of PLP to the enzyme, determining the most favorable protonation and tautomeric states of the cofactor within the active site. Such studies provide fine details of the structural and dynamic interactions that are crucial for enzymatic activity.

In another example, docking analyses were used to identify the allosteric binding site for PLP in human pyridox(am)ine 5'-phosphate oxidase (PNPO). nih.gov These computational predictions were then confirmed through site-directed mutagenesis experiments, demonstrating the predictive power of molecular modeling in guiding experimental research. nih.gov The study revealed that while the location of the allosteric site is conserved between the human and E. coli enzymes, the specific amino acid residues involved in PLP binding are different. nih.gov

DFT is another powerful quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict a wide range of properties, including optimized geometries, vibrational frequencies, and reaction energetics. In the context of this compound research, DFT can be used to:

Determine the most stable conformations of this compound and its derivatives.

Investigate the electronic properties that are key to its catalytic activity as a cofactor.

Model the reaction mechanisms of PLP-dependent enzymes, such as the stereoselective intramolecular Mannich reaction catalyzed by the enzyme LolT. osti.gov

The synergy between these computational approaches and experimental validation provides a deeper understanding of the molecular mechanisms governing the function of this compound and its associated enzymes.

Biophysical Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical binding assays are essential for quantitatively characterizing the interactions between molecules. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used techniques in this domain.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when two molecules interact. nih.gov In a typical experiment, a solution of one molecule (the ligand) is titrated into a solution containing its binding partner (the macromolecule). The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). nih.gov

ITC has been used to accurately determine the binding parameters of PLP-dependent enzymes. For example, one study used ITC to analyze the interaction between a kynurenine (B1673888) aminotransferase (KAT), its cofactor PLP, and a substrate. The results showed that PLP binds to two sites on the functional homodimeric enzyme. The thermodynamic parameters for these binding events were precisely quantified, providing deep insight into the energetics of cofactor association.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. youtube.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a solution containing its binding partner (the analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. youtube.com This allows for the real-time measurement of both the association (kon) and dissociation (koff) rates of the interaction, from which the binding affinity (Kd) can be calculated. youtube.com

A notable application of SPR in this field involved characterizing the binding interaction between pyridoxal kinase and its substrate, pyridoxamine. In this study, pyridoxamine was immobilized on a sensor chip, and the binding of the enzyme was monitored. The researchers were able to determine the kinetic parameters of the interaction and investigate how factors like pH and the presence of various ions affect the binding affinity.

The table below summarizes findings from a study that used SPR to investigate the binding of pyridoxal kinase to different vitamin B6 analogues.

Vitamin B6 AnalogueBinding Affinity (KA) Order
Pyridoxal-oximeHighest
PyridoxineHigh
PyridoxamineModerate
PyridoxalLow
Pyridoxal phosphateLowest

These biophysical techniques provide precise, quantitative data on the molecular interactions that are fundamental to the biological function of this compound, from its enzymatic conversion to its role as a cofactor.

Future Directions in Pyridoxamine Phosphate Research

Elucidating Further Molecular and Cellular Mechanisms

A primary focus of future research will be to further unravel the intricate molecular and cellular mechanisms involving PMP. This includes a deeper exploration of its role beyond a simple cofactor. For instance, the accumulation of pyridoxine (B80251) 5'-phosphate (PNP) in deficiencies of pyridoxal (B1214274) 5'-phosphate (PLP)-binding protein is a characteristic phenotype, and understanding the precise mechanism of this accumulation is crucial. nih.gov It is proposed that in the absence of PLP-binding protein, PMP homeostasis is disrupted, potentially leading to the accumulation of PNP. nih.gov Further studies are needed to elucidate the exact interplay between PMP, PNP, and PLP-binding proteins.

Additionally, investigating the direct and indirect interactions of PMP with other cellular components is essential. While PLP is known to be reactive and potentially toxic at high concentrations, the cellular mechanisms that protect against such toxicity, including the role of PMP in maintaining PLP homeostasis, are not fully understood. mdpi.comnih.gov Research into how cells maintain low intracellular levels of free PLP, including the potential for direct transfer of PLP from salvage pathway enzymes to apo-enzymes, will provide valuable insights into the cellular management of this vital cofactor. mdpi.com

Exploring Novel Therapeutic Avenues and Targets

The therapeutic potential of PMP and its derivatives is a promising area for future investigation. Given that pyridoxal 5'-phosphate (PLP)-dependent enzymes are involved in numerous metabolic pathways, they represent attractive targets for therapeutic intervention in a variety of diseases, including infectious diseases, neurological disorders, and cancer. researchgate.netnih.govsemanticscholar.org Future research should focus on identifying and characterizing novel PLP-dependent enzymes that could serve as drug targets.

Specifically, the unique metabolic pathways of pathogenic organisms present an opportunity for the development of targeted therapies. mdpi.com Understanding the species-specific regulatory properties of enzymes like pyridox(am)ine 5'-phosphate oxidase (PNPOx), which converts PMP to PLP, could lead to the design of precision antimicrobial agents that selectively target pathogens while minimizing effects on the host's microbiota. mdpi.comnih.gov

Furthermore, the potential of pyridoxamine (B1203002) (PM) as a therapeutic agent for conditions like PNPO deficiency warrants further exploration. frontiersin.org Studies in zebrafish models have shown that PM can effectively rescue abnormal phenotypes associated with PNPO deficiency, suggesting it could be a novel treatment strategy. frontiersin.org Research into the optimal combination of PM and PLP could lead to more effective therapies with reduced potential for toxicity. frontiersin.org

Optimizing Therapeutic Strategies and Dosing Regimens

For conditions where PMP or its precursors are used therapeutically, such as in PNPO deficiency, optimizing treatment strategies is a critical future direction. While PLP is often the primary treatment for PNPO deficiency, some patients also respond to pyridoxine (PN). nih.govresearchgate.net However, the response can be variable, and a significant number of patients are unresponsive to PN alone. nih.gov A systematic review of PLP effectiveness in PNPO deficiency highlighted that a majority of responsive patients responded exclusively to PLP. nih.gov

Future research should aim to understand the molecular basis for these differential responses. This could involve investigating how specific mutations in the PNPO gene affect the enzyme's affinity for its substrates (PMP and PNP) and its response to treatment with different B6 vitamers. mdpi.com Elucidating these mechanisms at a molecular level is essential for developing personalized therapeutic approaches for individuals with PNPO deficiency. mdpi.comnih.gov

Moreover, the observation of liver toxicity associated with high-dose PLP therapy underscores the need for careful dose optimization and monitoring. nih.gov Further studies are required to understand the pathophysiology of this toxicity and to establish the narrow therapeutic window for optimal and safe management of PNPO deficiency. nih.gov

Investigating the Clinical Implications of Subtle Pyridoxamine Phosphate (B84403) Deficiencies

While severe deficiencies of vitamin B6 have well-documented neurological consequences, the clinical impact of more subtle or moderate deficiencies remains less clear. nih.gov Future research should focus on understanding the implications of these milder deficiencies on neurological function and disease outcomes.

Studies have shown that even a modest reduction in PLP activity can lead to neuronal hyperexcitability, suggesting that low pyridoxine levels could contribute to neurological dysfunction. nih.gov It is important to investigate the threshold at which reduced PMP and PLP levels begin to impair the synthesis of key neurotransmitters like GABA. nih.gov

Furthermore, the association between low pyridoxine levels and poor neurological outcomes in various diseases and injuries needs to be explored to determine if this is a causal relationship or a secondary consequence of inflammation. nih.gov This line of inquiry could have significant implications for nutritional recommendations and the management of patients with neurological conditions.

Translational Research from Preclinical Findings to Clinical Applications

Bridging the gap between preclinical discoveries and clinical applications is a vital future direction for PMP research. This involves the effective translation of findings from animal models and in vitro studies to human clinical trials. The development of robust animal models, such as the zebrafish model for PNPO deficiency, is crucial for studying disease mechanisms and testing novel therapeutic strategies in vivo. frontiersin.org

The process of qualifying biomarkers for use in drug development and clinical practice is a key aspect of translational research. nih.gov Identifying and validating biomarkers that reflect PMP and PLP status and their metabolic consequences will be essential for monitoring disease progression and therapeutic response. nih.gov This requires a collaborative effort to establish the relationship between changes in these biomarkers and clinical outcomes. nih.gov

Ultimately, the goal of translational research is to leverage our growing understanding of PMP's molecular and cellular roles to develop new and improved therapies for a range of human diseases. This will necessitate a multidisciplinary approach, integrating basic science, preclinical modeling, and well-designed clinical trials.

Q & A

Q. What is the biochemical role of pyridoxamine phosphate (PMP) in enzymatic reactions, and how does it differ from pyridoxal phosphate (PLP)?

PMP serves as a coenzyme in transamination reactions, facilitating amino acid metabolism by transferring amino groups during enzymatic processes. Unlike PLP, which contains an aldehyde group, PMP has an amino group, enabling distinct chemical interactions with substrates. Their interconversion is catalyzed by aminotransferases, with PMP acting as a transient intermediate in PLP regeneration .

Q. What methodologies are recommended for quantifying PMP in biological samples?

  • HPLC : Reverse-phase chromatography coupled with fluorescence detection can separate and quantify PMP, requiring sample deproteinization (e.g., using perchloric acid) to prevent interference .
  • Spectrophotometry : PMP’s absorbance at 325 nm (pH-dependent) allows quantification, though precautions are needed to avoid hydrolysis (e.g., using alkaline phosphatase inhibitors) .
  • Enzymatic assays : Lactobacillus delbrueckii growth assays exploit PMP’s requirement for alanine synthesis, with sensitivity up to 10–25 µg/mL .

Q. How does PMP stability vary under experimental conditions, and how can degradation be minimized?

PMP is susceptible to hydrolysis at alkaline pH (optimal pH ~8.9 for phosphatase activity). To stabilize PMP:

  • Use buffers below pH 7.0.
  • Add phosphatase inhibitors (e.g., sodium orthovanadate).
  • Store samples at -80°C in dark conditions to prevent photodegradation .

Advanced Research Questions

Q. How can experimental models be designed to study PMP’s role in inhibiting advanced glycation end-products (AGEs)?

  • In vivo models : Administer PMP orally (e.g., 600 mg/kg/day in diabetic rodents) and monitor urinary protein loss, kidney histopathology, and AGE biomarkers (e.g., carboxymethyllysine) .
  • In vitro systems : Incubate PMP with glycating agents (e.g., methylglyoxal) in bovine serum albumin solutions, measuring Schiff base formation via fluorescence spectroscopy .
  • Controls : Compare with PLP to differentiate mechanisms (e.g., PMP’s nucleophilic amino group vs. PLP’s aldehyde group) .

Q. How can contradictory data on PMP’s hydrolysis rates be resolved in enzymatic studies?

Discrepancies arise from phosphatase sources (e.g., rabbit liver vs. Saccharomyces cerevisiae) and substrate specificity. To standardize results:

  • Use purified this compound oxidase (e.g., PDX3 in yeast) to isolate PMP-to-PLP conversion .
  • Control pH (8.0–9.0) and temperature (37°C) to mimic physiological conditions .
  • Validate hydrolysis via tandem mass spectrometry to confirm PMP/PLP ratios .

Q. What are the implications of this compound oxidase (PNPO) deficiency in neurological disorders?

PNPO deficiency disrupts PMP-to-PLP conversion, reducing PLP-dependent neurotransmitter synthesis (e.g., GABA, dopamine). Key approaches:

  • Genetic screening : Identify mutations in the PNPO gene (e.g., homozygous c.674G>T).
  • Metabolite profiling : Measure PLP, PMP, and pyridoxine levels in CSF via LC-MS/MS .
  • Therapeutic intervention : Administer PLP (not PMP) to bypass the enzymatic block .

Q. How can PMP’s role in microbial growth be leveraged for nutrient assay development?

  • Microbial auxotrophy : Use Lactobacillus delbrueckii strains requiring PMP for alanine synthesis. Omit PMP from growth media and correlate bacterial growth (OD600) with PMP concentration in test samples .
  • Interference mitigation : Autoclave samples to hydrolyze non-phosphorylated vitamers (e.g., pyridoxamine) that may cross-react .

Methodological Considerations

Q. What are common pitfalls in PMP-related assays, and how can they be addressed?

  • Cross-contamination : Use separate pipette tips for PMP and PLP standards to avoid interconversion .
  • Matrix effects : Normalize PMP levels to total protein content in tissue homogenates .
  • Photodegradation : Conduct experiments under dim light or use amber vials .

Q. How does PMP interact with metal ions in enzymatic systems?

PMP’s phosphate group chelates divalent cations (e.g., Fe²⁺, Mg²⁺), which can modulate enzyme activity. For example, in Clostridium acetobutylicum racemase, Fe²⁺ enhances PMP-dependent activity, while EDTA inhibits it. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal-PMP interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.